molecular formula C14H17NO3 B5912223 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B5912223
M. Wt: 247.29 g/mol
InChI Key: MJEVBCZXAOTUNA-UHFFFAOYSA-N
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Description

8-[(Dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one backbone substituted with a dimethylaminomethyl group at position 8, an ethyl group at position 4, and a hydroxyl group at position 5. This compound belongs to a class of bioactive coumarins known for their diverse pharmacological properties, including antimicrobial, antioxidant, and antitumor activities . Its structural uniqueness lies in the combination of alkyl and aminoalkyl substituents, which influence its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-9-7-13(17)18-14-10(9)5-6-12(16)11(14)8-15(2)3/h5-7,16H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEVBCZXAOTUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base such as piperidine . The reaction conditions often include moderate temperatures and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the chromenone core and substituents. Key reactions include:

Reagent Conditions Product Mechanism Citations
Potassium permanganateAcidic mediumFormation of carboxylic acids/ketonesElectrophilic attack at oxygen-rich sites
Hydrogen peroxideBasic or neutral pHOxidized derivatives (e.g., ketones)Hydrogen abstraction and peroxide addition

Oxidation typically targets the hydroxyl group or the dimethylamino substituent, depending on the reagent and conditions. For example, permanganate oxidizes hydroxyl groups to carboxylic acids, while peroxide may oxidize the dimethylamino group to nitro derivatives .

Reduction Reactions

Reduction primarily affects the chromenone carbonyl group and any oxidized substituents:

Reagent Conditions Product Mechanism Citations
Sodium borohydrideMethanolAlcohol derivatives (e.g., dihydrochromenones)Nucleophilic attack on carbonyl carbon
Lithium aluminum hydrideDry etherFully reduced chromenonesMulti-step hydride transfer

Reduction of the chromenone carbonyl group converts the ring to a dihydro form, which can influence solubility and biological activity. The dimethylamino group may remain unaffected under these conditions .

Substitution Reactions

The compound’s dimethylamino group and hydroxyl substituents participate in nucleophilic substitution:

Reagent Conditions Product Mechanism Citations
Amines (e.g., ammonia)Base (e.g., NaOH)Substituted aminesSNAr (Substitution Nucleophilic Aromatic)
Thiols (e.g., cysteine)Base (e.g., pyridine)Thioether derivativesThiolate nucleophilic attack

The dimethylamino group acts as a leaving group in SNAr reactions, while hydroxyl groups may participate in esterification or etherification . For example, substitution at the dimethylamino site can lead to novel derivatives with altered lipophilicity .

Hydrolysis Reactions

Ester or amide groups (if present) undergo hydrolysis under acidic or basic conditions:

Reagent Conditions Product Mechanism Citations
HCl (acidic)Aqueous solutionCarboxylic acids or aminesProtonation and nucleophilic cleavage
NaOH (basic)Aqueous solutionCarboxylate salts or aminesDeprotonation and nucleophilic attack

While the compound itself lacks ester/amide groups, analogous derivatives (e.g., esterified chromenones) undergo saponification to yield carboxylic acids .

Condensation Reactions

The chromenone core participates in condensation with carbonyl compounds:

Reagent Conditions Product Mechanism Citations
Ethyl orthoformateDry pyridineRing-closed derivativesClaisen-Schmidt condensation
Acetic anhydridePyridineAcetylated derivativesFriedel-Crafts acetylation

These reactions typically modify the chromenone ring, forming fused or substituted derivatives with enhanced stability or reactivity .

Biological Target Interactions

While not a direct chemical reaction, the compound’s ability to bind enzymes or receptors is critical for its applications:

Target Mechanism Biological Impact Citations
Kinases (e.g., ATR)Competitive inhibition at ATP-binding siteAnticancer activity
Microbial membranesMembrane disruption via hydroxyl groupsAntimicrobial effects

These interactions are driven by the chromenone’s planar structure and substituent effects, enabling binding to specific molecular targets .

Key Structural Insights

The compound’s reactivity is governed by its:

  • Chromenone core : Conjugated system enabling oxidation/reduction.

  • Dimethylamino group : Acts as a leaving group or nucleophile.

  • Hydroxyl group : Participates in esterification or redox reactions.

Modifications to substituents (e.g., ethyl vs. methyl) significantly alter reaction pathways and biological activity, as seen in analogous compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. Studies have shown that 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway .
  • Antioxidant Properties :
    The compound has been evaluated for its antioxidant potential. It has shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. In vitro assays revealed that it significantly reduced oxidative damage in cellular models .
  • Neuroprotective Effects :
    Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to enhance cognitive function in animal models of neurodegeneration, potentially through modulation of neurotransmitter systems .

Pharmacological Insights

  • Mechanism of Action :
    The pharmacological activity of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission .
  • Case Study - Anticancer Research :
    In a controlled study involving tumor-bearing mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent against specific cancer types .

Material Science Applications

  • Fluorescent Dyes :
    The unique structural features of this chromenone derivative make it suitable for use as a fluorescent dye in biological imaging applications. Its fluorescence properties can be harnessed for tracking cellular processes in real-time .
  • Polymer Additives :
    Incorporating this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research indicates that polymers modified with 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one exhibit improved durability and resistance to environmental degradation .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in MCF-7 cells
Antioxidant PropertiesReduces oxidative damage in cellular models
PharmacologyNeuroprotective EffectsEnhances cognitive function in animal models
Material ScienceFluorescent DyesSuitable for biological imaging
Polymer AdditivesImproves mechanical properties of polymers

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a metal ionophore, facilitating the transport of metal ions across cell membranes. This can lead to alterations in metal ion homeostasis, which may trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells . The specific pathways and molecular targets involved depend on the biological context and the type of cells being studied.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related coumarins:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
8-[(Dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one 4-Ethyl, 7-OH, 8-(dimethylaminomethyl) C₁₅H₁₉NO₃ Antimicrobial potential (inferred)
7-Hydroxy-4-methyl-2H-chromen-2-one 4-Methyl, 7-OH C₁₀H₈O₃ Precursor for thiofibrates; antimicrobial
8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one 4-Phenyl, 7-OH, 8-acetyl C₁₇H₁₂O₄ Intermediate in chromone synthesis
6,7-Dihydroxy-8-formyl-4-methyl-2H-chromene-2-one 4-Methyl, 6-OH, 7-OH, 8-formyl C₁₁H₈O₅ Chelation with metal ions
8-[(Diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-Methyl, 7-OH, 8-(diisobutylaminomethyl) C₂₀H₂₉NO₃ Enhanced lipophilicity

Key Observations :

  • Position 4 : Alkyl groups (ethyl or methyl) or aryl groups (phenyl) influence steric bulk and hydrophobicity. Ethyl and methyl substituents enhance metabolic stability compared to phenyl derivatives .
  • Position 7 : The hydroxyl group is critical for antioxidant activity and metal chelation, as seen in 6,7-dihydroxy derivatives .

Biological Activity

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromen-2-ones, has garnered attention for its potential biological activities. This compound features a dimethylamino group, an ethyl group, and a hydroxy group, which contribute to its diverse interactions within biological systems.

The molecular formula of this compound is C14H17NO3C_{14}H_{17}NO_3 with a molecular weight of approximately 261.29 g/mol. Its structure includes functional groups that facilitate various chemical reactions, including oxidation and reduction, making it a versatile candidate for biological studies.

PropertyValue
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight261.29 g/mol
IUPAC Name8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one
CAS NumberNot specified

The biological activity of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to act as a metal ionophore . This property allows it to facilitate the transport of metal ions across cell membranes, which can lead to significant alterations in metal ion homeostasis within cells. Such changes may trigger various cellular responses, including apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity
Studies have shown that 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting their growth.

2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals and reducing oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

3. Anticancer Effects
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death .

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one against Escherichia coli and Staphylococcus aureus showed significant inhibition zones, indicating its potential as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound effectively reduced lipid peroxidation and increased the levels of endogenous antioxidants in cultured cells, suggesting its role in mitigating oxidative damage .

Study 3: Evaluation of Anticancer Properties
Research involving various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity against specific cancer types .

Q & A

Q. How can multi-step synthesis be optimized for scalability and reproducibility?

  • Stepwise monitoring: Use TLC or LC-MS after each reaction step to track intermediates and byproducts .
  • Purification: Combine column chromatography (silica/C-18) with recrystallization (ethyl acetate/hexane) for >95% purity .

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